An In-depth Technical Guide on the Physicochemical Properties of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
An In-depth Technical Guide on the Physicochemical Properties of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and computational predictions to offer a robust profile. This guide includes a summary of key physicochemical parameters, a detailed, representative experimental protocol for its synthesis, and a logical workflow for its characterization. The potential biological relevance of this compound is also discussed in the context of the broader class of pyrazole derivatives, with a focus on its potential as a modulator of key signaling pathways.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The acetic acid moiety attached to the pyrazole core, as seen in 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, provides a crucial functional group for further chemical modifications and for interacting with biological targets. Understanding the fundamental physicochemical properties of this molecule is paramount for its development as a potential therapeutic agent or as a scaffold for new chemical entities. This guide aims to consolidate the available information and provide a detailed technical resource for researchers in the field.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key known and predicted properties of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid.
| Property | Value | Source |
| IUPAC Name | 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid | - |
| CAS Number | 196717-12-1 | --INVALID-LINK-- |
| Chemical Formula | C₇H₁₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 154.17 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 154.07423 Da | --INVALID-LINK-- |
| Predicted XlogP | 0.1 | --INVALID-LINK-- |
| Physical Form | Solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| Solubility | Not available | - |
Experimental Protocols
Representative Synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
The following protocol is a representative method for the synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, adapted from general procedures for the synthesis of pyrazole derivatives.
Materials:
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Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate (1 eq)
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Sodium hydroxide (NaOH) (2 eq)
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Ethanol (EtOH)
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Water (H₂O)
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Hydrochloric acid (HCl) (concentrated)
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Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Hydrolysis of the Ester: To a solution of ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate in ethanol, add an aqueous solution of sodium hydroxide.
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Reflux: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Acidification: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Dilute the residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the pyrazole ring, the methylene protons of the acetic acid side chain, and the proton on the pyrazole ring.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring, the methyl groups, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The predicted mass-to-charge ratios for various adducts are available on PubChem.[1]
Potential Biological Activity and Signaling Pathways
While specific biological data for 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is not extensively documented, the pyrazole scaffold is present in numerous biologically active molecules. Pyrazole derivatives have been reported to act as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a G-protein coupled receptor involved in allergic inflammation. Additionally, some pyrazole-containing compounds are known inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the citric acid cycle.
Based on these activities in related compounds, a potential mechanism of action for 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid could involve the modulation of inflammatory pathways or cellular metabolism.
Visualizations
Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid.
Caption: Synthetic and purification workflow for 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid.
Potential Signaling Pathway Involvement
This diagram illustrates a simplified hypothetical signaling pathway that could be modulated by a pyrazole derivative acting as a CRTh2 antagonist.
Caption: Hypothetical CRTh2 signaling pathway and potential inhibition by a pyrazole derivative.
Conclusion
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid represents a molecule of significant interest within the field of medicinal chemistry. While a complete experimental dataset for its physicochemical properties is not yet available, this technical guide provides a foundational understanding based on predictions and data from analogous structures. The provided representative experimental protocols and workflows offer a practical starting point for researchers aiming to synthesize and characterize this compound. Further investigation into its biological activities is warranted to explore its full therapeutic potential, particularly in the context of inflammatory diseases and metabolic disorders.
